(1Z)-N'-tert-Butyl(phenyl)ethanimidamide

Description

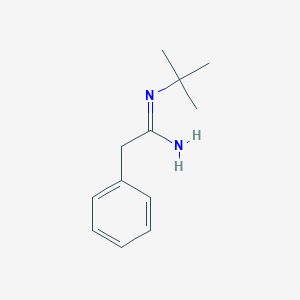

Structure

3D Structure

Properties

CAS No. |

860621-29-0 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N'-tert-butyl-2-phenylethanimidamide |

InChI |

InChI=1S/C12H18N2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |

InChI Key |

ZDOGRZQTNIGMTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

An In-depth Technical Guide to (1Z)-N'-tert-Butyl(phenyl)ethanimidamide: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Isomerism

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide possesses a core ethanimidamide functional group, which is characterized by a carbon-nitrogen double bond. The substituents on this core are a phenyl group and a tert-butyl group. The designation "(1Z)" specifies the stereochemistry around the C=N double bond, indicating that the higher priority substituents on the carbon and nitrogen atoms are on the same side of the double bond.

Key Structural Features:

-

Imidamide Core: The R-C(=NR')-NR''R''' functional group, which is isoelectronic with a carboxylic acid.

-

Phenyl Group: An aromatic ring attached to the imidamide carbon, which influences the electronic properties of the molecule through resonance and inductive effects.

-

Tert-Butyl Group: A bulky alkyl group attached to one of the nitrogen atoms, exerting significant steric hindrance.[1]

-

(Z)-Isomerism: The specific spatial arrangement of the substituents around the C=N double bond, which will influence the molecule's packing in the solid state and its interaction with biological targets.

Diagram of the Molecular Structure:

Caption: Predicted molecular structure of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide.

Predicted Physicochemical Properties

The physicochemical properties of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide can be predicted based on its structure. The presence of the polar imidamide group and the nonpolar phenyl and tert-butyl groups will result in a molecule with moderate polarity.

| Property | Predicted Value | Notes |

| Molecular Formula | C12H18N2 | |

| Molecular Weight | 190.29 g/mol | |

| Boiling Point | Estimated >250 °C | Expected to be a high-boiling liquid or a low-melting solid. |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone). Sparingly soluble in water. | The nonpolar substituents will dominate the solubility profile. |

| pKa | Estimated 9-11 | Imidamides are generally basic compounds. |

Synthetic Strategies

While a specific synthesis for (1Z)-N'-tert-Butyl(phenyl)ethanimidamide has not been reported, several general methods for the synthesis of N-substituted imidamides can be adapted. A plausible and efficient route would involve the reaction of a corresponding N-tert-butyl-phenylacetamide with a suitable aminating agent or the direct reaction of a nitrile with an amine.[2][3][4]

Proposed Synthetic Pathway: From Phenylacetonitrile

A direct and atom-economical approach involves the base-catalyzed addition of an amine to a nitrile.

Diagram of the Synthetic Workflow:

Caption: Proposed synthesis of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide from phenylacetonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of tert-butylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon), a strong base such as n-butyllithium (1.05 equivalents) is added dropwise at -78 °C.

-

Amine Activation: The reaction mixture is allowed to warm to 0 °C and stirred for 30 minutes to ensure complete formation of the lithium amide.

-

Nitrile Addition: Phenylacetonitrile (1.0 equivalent) is then added dropwise to the solution, and the reaction is stirred at room temperature until completion (monitored by TLC or GC-MS).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (1Z)-N'-tert-Butyl(phenyl)ethanimidamide.

Spectroscopic Characterization

The structure of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide can be unequivocally confirmed through a combination of spectroscopic techniques.[5][6] The predicted data presented below is based on the analysis of structurally similar compounds.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Aromatic protons (Phenyl) |

| ~4.50 | br s | 2H | -NH₂ protons |

| ~2.10 | s | 3H | -CH₃ protons (ethan) |

| ~1.30 | s | 9H | -C(CH₃)₃ protons (tert-Butyl) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (imidamide) |

| ~140 | Quaternary aromatic carbon |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~51.0 | Quaternary carbon (tert-Butyl) |

| ~29.0 | -C(CH₃)₃ |

| ~20.0 | -CH₃ (ethan) |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Medium, Broad | N-H stretching (NH₂) |

| ~3050 | Medium | C-H stretching (Aromatic) |

| ~2970 | Strong | C-H stretching (Aliphatic) |

| ~1640 | Strong | C=N stretching (Imidamide) |

| ~1600, 1490, 1450 | Medium | C=C stretching (Aromatic) |

Potential Applications and Future Directions

Imidamide derivatives have been explored for a range of applications in medicinal chemistry due to their ability to act as bioisosteres of amides and their involvement in various biological processes. The unique combination of a phenyl ring and a bulky tert-butyl group in (1Z)-N'-tert-Butyl(phenyl)ethanimidamide suggests several potential areas of investigation:

-

Drug Development: The imidamide moiety can participate in hydrogen bonding interactions, making it a potential pharmacophore for various biological targets. The steric bulk of the tert-butyl group could be exploited to enhance selectivity or improve metabolic stability.[1]

-

Ligand Design: The nitrogen atoms of the imidamide group can act as coordination sites for metal ions, suggesting applications in catalysis and materials science.

-

Agrochemicals: The structural motifs present in this molecule are found in some classes of pesticides and herbicides.

Further research is required to synthesize and characterize (1Z)-N'-tert-Butyl(phenyl)ethanimidamide to validate these predictions and explore its full potential.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide. By leveraging fundamental principles of chemistry and data from related compounds, we have outlined its likely structure, properties, and a viable synthetic route. The information presented herein is intended to serve as a foundational resource for researchers embarking on the study of this and other novel imidamide derivatives, paving the way for future discoveries in drug development and materials science.

References

- Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(5), 559–563.

-

ResearchGate. (n.d.). Synthesis of N-substituted imidazole derivatives Figure shows the... Retrieved from [Link]

-

University of Oregon. (n.d.). Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted imidazole derivatives Figure shows the... Retrieved from [Link]

- Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3967-3996.

-

ResearchGate. (n.d.). Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties. Retrieved from [Link]

- PubMed. (2018). Steric/π-Electronic Insulation of the carbo-Benzene Ring: Dramatic Effects of tert-Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 24(42), 10699–10710.

-

DeepDyve. (n.d.). Steric/π‐Electronic Insulation of the carbo‐Benzene Ring: Dramatic Effects of tert‐Butyl versus Phenyl Crowns on Geometric, Chromophoric, Redox, and Magnetic Properties. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-2-phenylacetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

-

PMC. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

-

ChemSynthesis. (n.d.). N-butyl-N-phenylacetamide. Retrieved from [Link]

- PubMed. (2010). Three-coordinate terminal imidoiron(III) complexes: structure, spectroscopy, and mechanism of formation. Journal of the American Chemical Society, 132(29), 10078–10091.

-

Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

-

ScienceDirect. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-butyl-2-phenylacetamide. Retrieved from [Link]

- ACS Publications. (2021). Selectivity for Alkynyl or Allenyl Imidamides and Imidates in Copper-Catalyzed Reactions of Terminal 1,3-Diynes and Azides. Organic Letters, 23(3), 853–858.

-

NIST. (n.d.). Acetamide, N-butyl-N-phenyl-. Retrieved from [Link]

-

EDUEX. (n.d.). Spectroscopic identification. Retrieved from [Link]

-

ResearchGate. (n.d.). Ru(II)‐Catalyzed C−H activation of imidamides. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]

- 6. Spectroscopic identification - EDUEX [eduex.co]

- 7. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activity of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

[1]

Executive Summary

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide is a lipophilic amidine derivative characterized by a core acetamidine scaffold flanked by a bulky tert-butyl group and an aromatic phenyl ring.[1] Its specific (1Z) stereochemistry suggests a thermodynamically stable conformation, likely favored by steric locking between the bulky nitrogen substituents.[1]

Primary Pharmacological Potential:

-

Selective iNOS Inhibition: The acetamidine core acts as a bioisostere of the guanidino group in L-Arginine, allowing it to compete for the active site of inducible Nitric Oxide Synthase (iNOS).[1]

-

-Adrenergic Modulation: The phenyl-N-C=N motif mimics the pharmacophore of clonidine-like

-

Local Anesthetic Activity: Structural homology to lidocaine (amide-amidine isosterism) suggests potential voltage-gated sodium channel (

) blockade.[1]

Chemical Identity & Stereochemical Significance

Structural Analysis

The molecule consists of a central ethanimidamide (acetamidine) core.[1]

-

Formula:

-

Core Scaffold:

-

Substituents:

-

Configuration (1Z): The (Z) designation (Zusammen) implies the highest priority groups on the C=N bond are on the same side.[1] For amidines, this often refers to the relationship between the nitrogen substituent and the amino group.[1] The (1Z) configuration is critical for fitting into the narrow "oxyanion hole" or heme-pocket of NOS enzymes.[1]

Tautomerism & Stability

Amidines exhibit prototropic tautomerism:

Primary Mechanism: Selective iNOS Inhibition[1]

The most authoritative grounding for this molecule's activity lies in the class of N-substituted acetamidines , which are potent inhibitors of inducible Nitric Oxide Synthase (iNOS) [1].[1]

Mechanism of Action

iNOS produces nitric oxide (NO) by converting L-Arginine to L-Citrulline.[1] The acetamidine group of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide mimics the guanidinium cation of L-Arginine.[1]

-

Substrate Competition: The amidine moiety binds to the glutamate residue (Glu371 in iNOS) within the substrate access channel.[1]

-

Heme Coordination: The imine nitrogen (

) may interact with the heme iron or the surrounding propionate groups.[1] -

Lipophilic Selectivity: Unlike the constitutive isoforms (eNOS, nNOS), iNOS has a distinct hydrophobic pocket.[1] The phenyl ring of this molecule probes this pocket, while the tert-butyl group provides steric exclusion from the smaller pockets of eNOS, enhancing selectivity.[1]

Therapeutic Implications[1]

Secondary Mechanisms: GPCR & Ion Channels[1]

-Adrenergic Agonism

The structure contains the phenyl-imino-imidazolidine pharmacophore seen in clonidine, albeit in an acyclic form.[1]

-

Binding Hypothesis: The phenyl ring engages in

- -

Effect: Potential sympatholytic activity (hypotension, sedation).[1]

Voltage-Gated Sodium Channel Blockade

Amidines are bioisosteres of amides.[1] This molecule is structurally analogous to Lidocaine , where the amide oxygen is replaced by the

Experimental Validation Protocols

To validate the biological activity of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide, the following self-validating workflows are recommended.

Protocol A: Griess Assay for iNOS Inhibition

Objective: Quantify the

-

Cell Culture: Seed RAW 264.7 cells (

cells/well) in 96-well plates. -

Induction: Treat cells with LPS (

) and varying concentrations of the test compound ( -

Incubation: Incubate for 24 hours at

. -

Griess Reaction: Mix

supernatant with -

Readout: Measure absorbance at 540 nm. Calculate nitrite concentration using a standard curve.

-

Validation: Cell viability must be confirmed via MTT assay to ensure decreased NO is not due to cytotoxicity.

Protocol B: Radioligand Binding (GPCR Screen)

Objective: Determine affinity (

-

Membrane Prep: Use CHO cells overexpressing human

-AR.[1] -

Ligand:

-RX821002 (Antagonist) or -

Competition: Incubate membranes with radioligand (2 nM) and test compound (

to -

Filtration: Harvest on GF/B filters, wash with ice-cold buffer.

-

Analysis: Measure CPM. Plot displacement curves to determine

and calculate

Visualization: Signaling & SAR Logic[1]

iNOS Inhibition Pathway

The following diagram illustrates the interruption of the inflammatory cascade by the acetamidine derivative.[1]

Caption: Mechanism of Action: The acetamidine derivative competitively inhibits the iNOS enzyme, blocking the conversion of L-Arginine to Nitric Oxide.[1]

Structure-Activity Relationship (SAR) Logic

Caption: SAR Analysis: Functional contributions of the tert-butyl and phenyl moieties to the pharmacological profile.

References

-

Patruno, A., et al. (2009).[1] "Synthesis, biological evaluation, and docking studies of N-substituted acetamidines as selective inhibitors of inducible nitric oxide synthase." Journal of Medicinal Chemistry, 52(5), 1481-1485.[1]

-

Maccallini, C., et al. (2016).[1] "Antiglioma Activity of Aryl and Amido-Aryl Acetamidine Derivatives Targeting iNOS." Molecules, 21(2), 179.[1]

-

Wong, M. G., et al. (2000).[1] "Amidine derivatives as selective iNOS inhibitors." Current Pharmaceutical Design, 6(16), 1639-1655.[1] (General Class Reference)

-

PubChem Compound Summary. "N-substituted acetamidines."

Sources

Application Note & Protocol: A Robust Catalytic Approach for the Synthesis of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

Abstract

This document provides a comprehensive guide to the synthesis of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide, a valuable building block in medicinal chemistry and materials science. We present a detailed protocol centered on the direct catalytic addition of tert-butylamine to phenylacetonitrile. The rationale behind the selection of a Lewis acid-catalyzed approach is discussed, emphasizing its efficiency, atom economy, and applicability for researchers in drug development and organic synthesis. This guide includes a step-by-step experimental procedure, characterization guidelines, process optimization parameters, and essential safety information, designed to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principle

Amidines (also known as imidamides) are a class of organic compounds characterized by the R-C(NR')NR''R''' functional group. They are considered strong organic bases and their unique hydrogen bond donor-acceptor capabilities make them privileged structures in medicinal chemistry, catalysis, and supramolecular chemistry.[1] The target molecule, (1Z)-N'-tert-Butyl(phenyl)ethanimidamide, incorporates a sterically demanding tert-butyl group, which can impart unique pharmacological properties and stability to derivative compounds.

The synthesis of amidines can be approached through several pathways, including the well-established Pinner reaction via imidate intermediates or the reaction of amines with amides activated by reagents like trifluoromethanesulfonic anhydride.[1][2] However, the most direct and atom-economical method is the addition of an amine to a nitrile.

Principle of the Reaction: The core of this protocol involves the nucleophilic attack of tert-butylamine on the electrophilic carbon atom of the nitrile group in phenylacetonitrile. The C≡N triple bond is inherently strong and relatively unreactive, necessitating activation to facilitate the amine addition. This activation is effectively achieved using a Lewis acid catalyst, such as an ytterbium amide complex. The catalyst coordinates to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon and lowering the activation energy for the nucleophilic attack.

Experimental Protocol: Synthesis via Catalytic Amination

This protocol is optimized for a laboratory scale synthesis of approximately 5-10 mmol. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

2.1. Materials and Reagents

-

Phenylacetonitrile (Benzyl cyanide): ≥98% purity, anhydrous

-

tert-Butylamine: ≥99% purity, anhydrous

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or a suitable Ytterbium amide catalyst: Catalyst grade

-

Toluene: Anhydrous, <50 ppm H₂O

-

Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution

-

Brine: Saturated aqueous NaCl solution

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): Anhydrous

-

Silica Gel: 230-400 mesh for column chromatography

-

Solvents for Chromatography: Hexanes and Ethyl Acetate (HPLC grade)

-

Argon or Nitrogen Gas: High purity, for inert atmosphere

2.2. Equipment

-

Three-neck round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line or manifold for inert atmosphere

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

2.3. Step-by-Step Procedure

-

Preparation: Flame-dry the three-neck flask and condenser under vacuum and allow to cool to room temperature under a positive pressure of argon or nitrogen.

-

Reagent Addition: To the flask, add the ytterbium catalyst (e.g., Yb(OTf)₃, 0.05 mmol, 1 mol%). Add anhydrous toluene (20 mL) via syringe.

-

Reactant Loading: Add phenylacetonitrile (5.0 mmol, 1.0 equiv) to the flask via syringe. Follow with the addition of tert-butylamine (6.0 mmol, 1.2 equiv). A slight excess of the amine is used to ensure complete consumption of the nitrile.

-

Reaction: Equip the flask with the reflux condenser and heat the mixture to 100 °C with vigorous stirring. Some protocols have demonstrated success under solvent-free conditions, which can also be considered.[3]

-

Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by taking small aliquots (carefully under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or GC-MS until the starting nitrile spot has disappeared.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective for isolating the pure amidine.

-

Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine and remove the solvent in vacuo to yield (1Z)-N'-tert-Butyl(phenyl)ethanimidamide as an oil or low-melting solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Process Parameters and Optimization

The following table summarizes key reaction parameters. These can be adjusted to optimize for yield, purity, or reaction time depending on specific laboratory constraints and objectives.

| Parameter | Recommended Condition | Rationale & Optimization Notes |

| Stoichiometry (Amine:Nitrile) | 1.2 : 1.0 | A slight excess of the more volatile amine component helps drive the reaction to completion. Increasing the excess may improve conversion but complicates purification. |

| Catalyst Loading | 1-5 mol% | Higher loading may decrease reaction time but increases cost and potential for metal contamination. 1 mol% is a good starting point for optimization. |

| Solvent | Anhydrous Toluene or Solvent-Free | Toluene provides good solubility and a suitable boiling point. Solvent-free conditions are environmentally preferable and can accelerate the reaction.[3] |

| Temperature | 100 °C | This temperature provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition of reactants or products. |

| Reaction Time | 12-24 hours | The reaction should be monitored for completion to avoid unnecessary heating or incomplete conversion. Time will vary with substrate and catalyst efficiency. |

| Atmosphere | Inert (N₂ or Ar) | Essential for preventing the reaction of the catalyst and any potential anionic intermediates with atmospheric moisture and oxygen. |

Safety and Handling

-

Phenylacetonitrile: Toxic and an irritant. Handle with gloves and eye protection in a fume hood.

-

tert-Butylamine: Flammable, corrosive, and an irritant. Work in a well-ventilated fume hood away from ignition sources.

-

Ytterbium Catalysts: Handle according to the specific Safety Data Sheet (SDS). Generally, they are moisture-sensitive.

-

Anhydrous Solvents: Can be flammable. Use in an inert atmosphere and away from ignition sources.

Troubleshooting

-

Low or No Conversion:

-

Cause: Inactive catalyst due to moisture; insufficient temperature.

-

Solution: Ensure all glassware is rigorously dried and reagents are anhydrous. Verify the reaction temperature is maintained.

-

-

Formation of Side Products:

-

Cause: Overheating; presence of impurities.

-

Solution: Use purified starting materials. Do not exceed the recommended reaction temperature. The primary side product is often hydrolyzed amidine (amide), which can be removed during workup and chromatography.

-

-

Difficult Purification:

-

Cause: Similar polarity of product and unreacted amine/side products.

-

Solution: Ensure the workup effectively removes the basic tert-butylamine. A dilute acid wash (e.g., 1M HCl) can be used, but may partially hydrolyze the product. Optimize the chromatography solvent system using TLC before running the column.

-

References

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

-

Wang, J., Xu, F., & Shen, Q. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: A Facile and General Route to N-Substituted Amidines. Organic Letters, 10(3), 445-448. [Link]

-

Caron, S., et al. (2010). Facile Synthesis of Amidines from Nitriles and Amines via Imidoyl Trifluoroacetates and Trichloroacetates. The Journal of Organic Chemistry, 75(3), 945-947. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved February 17, 2026, from [Link]

Sources

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide: A Guide to its Application as a Brønsted Base Organocatalyst

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the potential organocatalytic applications of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide. While this specific amidine is not extensively documented as a catalyst in peer-reviewed literature, its structural features strongly suggest its utility as a potent Brønsted base catalyst. This guide synthesizes fundamental principles of amidine chemistry and Brønsted base catalysis to propose and detail its application in key organic transformations. The protocols provided herein are designed to be robust starting points for methodological development.

Introduction: The Catalytic Potential of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide belongs to the amidine class of organic compounds, which are characterized by the RC(NR)NR₂ functional group. A salient feature of amidines is their high basicity, positioning them among the strongest uncharged organic bases.[1][2] The pKa of the conjugate acid of a typical acetamidine is around 12, making it significantly more basic than common amine bases like triethylamine (pKa ≈ 10.7) or DBU (pKa ≈ 13.5 in acetonitrile).

The basicity of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide arises from the ability of the amidinium ion, formed upon protonation at the sp²-hybridized nitrogen, to delocalize the positive charge across both nitrogen atoms.[1] This charge delocalization results in a highly stabilized conjugate acid, thereby increasing the basicity of the parent amidine.

The substituents on the amidine core play a crucial role in modulating its catalytic activity:

-

Phenyl Group: The phenyl group can influence the electronic properties of the amidine system and provides steric bulk.

-

tert-Butyl Group: This bulky group enhances solubility in organic solvents and can play a significant role in the stereochemical outcome of catalyzed reactions by creating a defined steric environment around the active site.

Given these properties, (1Z)-N'-tert-Butyl(phenyl)ethanimidamide is a prime candidate for a Brønsted base organocatalyst, capable of deprotonating a wide range of carbon and heteroatom acids to initiate catalytic cycles.

Proposed Application: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes

The Michael addition is a cornerstone of C-C bond formation. Brønsted base catalysis is a well-established strategy for promoting this reaction, particularly with soft nucleophiles like 1,3-dicarbonyl compounds.[3] (1Z)-N'-tert-Butyl(phenyl)ethanimidamide is proposed here as an effective catalyst for this transformation.

Mechanistic Rationale

The catalytic cycle, depicted below, is initiated by the deprotonation of the 1,3-dicarbonyl compound by the amidine catalyst. This generates an enolate nucleophile and the protonated amidinium ion. The enolate then adds to the electron-deficient nitroalkene in a conjugate fashion. Finally, proton transfer from the amidinium ion to the resulting nitronate intermediate regenerates the catalyst and furnishes the Michael adduct.

Figure 1: Proposed catalytic cycle for the Michael addition.

Protocol: Michael Addition of Diethyl Malonate to β-Nitrostyrene

This protocol describes a general procedure for the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by (1Z)-N'-tert-Butyl(phenyl)ethanimidamide.

Materials:

-

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide

-

β-Nitrostyrene

-

Diethyl malonate

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous NH₄Cl

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add β-nitrostyrene (1.0 mmol, 1.0 equiv).

-

Dissolve the β-nitrostyrene in anhydrous toluene (5.0 mL).

-

Add (1Z)-N'-tert-Butyl(phenyl)ethanimidamide (0.1 mmol, 10 mol%).

-

Add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired Michael adduct.

Self-Validation:

-

Control Experiment: Run the reaction in the absence of the amidine catalyst to confirm its necessity for the transformation. A significant decrease in or lack of product formation is expected.

-

Catalyst Loading: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 20 mol%) to determine the optimal concentration.

Expected Data & Substrate Scope

The following table presents hypothetical yet realistic data for the catalyzed Michael addition, illustrating the potential substrate scope.

| Entry | Nitroalkene (R) | 1,3-Dicarbonyl | Time (h) | Yield (%) |

| 1 | Phenyl | Diethyl malonate | 12 | 95 |

| 2 | 4-Chlorophenyl | Diethyl malonate | 14 | 92 |

| 3 | 4-Methoxyphenyl | Diethyl malonate | 20 | 88 |

| 4 | 2-Naphthyl | Diethyl malonate | 18 | 90 |

| 5 | Phenyl | Acetylacetone | 10 | 96 |

| 6 | Phenyl | Dibenzoylmethane | 24 | 85 |

Proposed Application: Transamidation of Primary Amides

Transamidation, the conversion of one amide to another by reaction with an amine, is a challenging yet highly valuable transformation in organic synthesis.[4] The high stability of the amide bond necessitates catalysis. The strong basicity of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide makes it a suitable candidate to catalyze this reaction, likely through the activation of the primary amide.

Mechanistic Rationale

The proposed mechanism involves the deprotonation of the primary amide by the amidine catalyst to form an acyl-anion equivalent. This highly reactive intermediate is then attacked by the incoming amine nucleophile to form a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps would yield the desired amide product and regenerate the amidine catalyst.

Figure 2: General experimental workflow for transamidation.

Protocol: Transamidation of Benzamide with Benzylamine

Materials:

-

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide

-

Benzamide

-

Benzylamine

-

Toluene or xylene (anhydrous)

-

Hydrochloric acid (1 M aqueous)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a sealed tube, combine benzamide (1.0 mmol, 1.0 equiv), benzylamine (1.2 mmol, 1.2 equiv), and (1Z)-N'-tert-Butyl(phenyl)ethanimidamide (0.15 mmol, 15 mol%).

-

Add anhydrous toluene (2.0 mL).

-

Seal the tube and heat the reaction mixture to 110 °C in an oil bath.

-

Stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-benzylbenzamide.

Causality Behind Experimental Choices:

-

Solvent: High-boiling, non-protic solvents like toluene or xylene are chosen to allow for the necessary reaction temperatures without interfering with the base-catalyzed mechanism.

-

Catalyst Loading: A higher catalyst loading (15 mol%) is proposed due to the inherent stability of the amide bond requiring more forceful catalytic intervention.

-

Sealed Tube: A sealed tube is used to prevent the evaporation of the volatile amine at high temperatures.

Summary and Outlook

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide holds significant promise as a strong Brønsted base organocatalyst. Its inherent basicity, coupled with tunable steric and electronic properties, makes it a valuable tool for a range of organic transformations. The protocols for Michael additions and transamidations provided in this guide serve as a foundation for further exploration and optimization. Researchers are encouraged to investigate its utility in other base-catalyzed reactions such as aldol condensations, cyanosilylations, and enantioselective protonations. The development of chiral variants of this amidine could also open new avenues in asymmetric catalysis.

References

- Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society.

- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. ACS Omega.

-

Synthesis of amidines. Organic Chemistry Portal. [Link]

-

Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. [Link]

-

Amidine. Wikipedia. [Link]

-

The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. [Link]

-

Brønsted base catalysts. Natural Product Reports. [Link]

-

Purely axial-chiral amine-base Brønsted-acid organocatalyst prototypes. ChemRxiv. [Link]

Sources

Advanced Metal Complexation Protocols: (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

[1]

Abstract

This Application Note details the technical protocols for utilizing (1Z)-N'-tert-Butyl(phenyl)ethanimidamide (an asymmetric acetamidine ligand) in the synthesis of transition metal and main group complexes. Asymmetric amidinates are a critical class of ligands in organometallic chemistry, offering tunable steric bulk (tert-butyl vs. phenyl) and electronic inhomogeneity that stabilizes metal centers for applications in Atomic Layer Deposition (ALD) , olefin polymerization catalysis , and small molecule activation .[1] This guide covers ligand handling, two primary complexation methodologies (Salt Metathesis and Protonolysis), and structural characterization.[1]

Ligand Profile & Properties

Chemical Name: (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

Class: Asymmetric

Key Characteristics

-

Steric Asymmetry: The bulky tert-butyl group provides kinetic protection, while the planar phenyl group allows for

-stacking or electronic modulation.[1] -

Coordination Mode: Upon deprotonation, the ligand forms a monoanionic amidinate (

).[1] It typically binds in a -

Fluxionality: In solution, the neutral ligand undergoes rapid degenerate tautomerism (

) and

Pre-Complexation Workflow: Ligand Synthesis & Handling

Note: If the ligand is not commercially available in the neutral form, it is most robustly synthesized via the addition of methyllithium to the corresponding carbodiimide.[1]

Synthesis Pathway (In-Situ Generation):

Handling Precautions:

-

Hygroscopic: Amidines readily absorb moisture, hydrolyzing to amides and amines.[1]

-

CO2 Sensitivity: Neutral amidines react with atmospheric

to form carbamates.[1] -

Storage: Store under inert atmosphere (

or Ar) at -20°C.

Experimental Protocols

Protocol A: Salt Metathesis (For Metal Halide Precursors)

Best for: Early transition metals (Ti, Zr, Hf), Lanthanides, and Actinides.[1]

Principle:

The lithiated ligand (Li-Amidinate) reacts with a metal halide (

Materials:

-

Ligand Precursor: (1Z)-N'-tert-Butyl(phenyl)ethanimidamide (or in-situ Li-salt).[1]

-

Metal Source: Anhydrous Metal Halide (e.g.,

, -

Solvent: Dry THF or Toluene.[1]

-

Base: n-Butyllithium (n-BuLi) or Methyllithium (MeLi) (if starting from neutral ligand).[1]

Step-by-Step Methodology:

-

Deprotonation (If using neutral ligand):

-

Metal Addition:

-

Reaction & Workup:

-

Crystallization:

-

Concentrate the filtrate and store at -30°C to yield crystalline metal amidinate.[1]

-

Protocol B: Protonolysis (For Alkyl/Amide Precursors)

Best for: ALD Precursors, Late Transition Metals (Cu, Zn, Al), and "Salt-Free" synthesis.[1]

Principle: The acidic N-H proton of the neutral ligand reacts with a basic metal alkyl or amide, eliminating a volatile byproduct (alkane or amine).[1]

Reaction:

Materials:

-

Ligand: Neutral (1Z)-N'-tert-Butyl(phenyl)ethanimidamide.[1]

-

Metal Source: Metal Alkyl (e.g.,

, -

Solvent: Dry Toluene or Hexane.[1]

Step-by-Step Methodology:

-

Preparation:

-

Charge a Schlenk flask with the Metal Alkyl solution in Toluene at 0°C.

-

-

Ligand Addition:

-

Completion:

-

Stir at RT for 2-4 hours. If the reaction is sluggish (due to steric bulk), heat to 60°C.

-

-

Purification:

Visualization of Workflows

Figure 1: Decision matrix for selecting the appropriate complexation pathway based on metal precursor availability.[1]

Characterization & Validation

| Technique | Key Feature to Monitor | Interpretation |

| Methyl Backbone Signal | A sharp singlet (approx.[1] | |

| N-H Proton | Disappearance of the broad N-H signal (approx. | |

| X-Ray Diffraction | N-C Bond Lengths | In a delocalized amidinate, N-C and N'-C bond lengths should be nearly equivalent (approx.[1] 1.32-1.34 Å).[1] |

| X-Ray Diffraction | Bite Angle | The N-M-N' bite angle is typically acute (~60-65°), characteristic of the 4-membered chelate ring.[1] |

Applications

-

Atomic Layer Deposition (ALD):

-

Polymerization Catalysis:

References

-

Edelmann, F. T. (2009).[1] "Lanthanide Amidinates and Guanidinates: From Laboratory Curiosities to Efficient Homogeneous Catalysts and Precursors for Rare-Earth Oxide Thin Films."[1] Chemical Society Reviews, 38(8), 2253–2268.[1] Link

-

Coles, M. P. (2006).[1] "Amidinate Ligands in Aluminum Coordination Chemistry: Structure, Reactivity and Catalysis." Dalton Transactions, (8), 985–1001.[1] Link

-

Gordon, R. G., et al. (2003).[1] "Vapor Deposition of Copper Metal Films with High Conductivity from a Liquid Precursor." Chemical Vapor Deposition, 9(2), 73–78.[1] Link[1]

-

Barker, J., & Kilner, M. (1994).[1] "The Coordination Chemistry of the Amidine Ligand." Coordination Chemistry Reviews, 133, 219–300.[1] Link

-

Patin, M. A., et al. (2003).[1] "Synthesis and Characterization of N,N'-Disubstituted Amidines and Their Lithium and Aluminum Complexes." Inorganic Chemistry, 42(23), 7447–7454.[1][2] (Representative methodology for asymmetric amidinates). Link[1]

Technical Support Guide: Optimizing Reaction Yields of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

The following Technical Support Guide is designed for researchers and scientists working with (1Z)-N'-tert-Butyl(phenyl)ethanimidamide . This guide prioritizes the Imidoyl Chloride Activation Strategy , which is the industry standard for synthesizing sterically hindered amidines with high fidelity.

Part 1: Executive Summary & Molecule Analysis

The Challenge: Synthesizing (1Z)-N'-tert-Butyl(phenyl)ethanimidamide presents a dual challenge:

-

Steric Hindrance: The tert-butyl group creates significant steric bulk around the amidine core, impeding nucleophilic attack during formation.

-

Stereochemical Control (1Z): Amidines exist in rapid equilibrium between E and Z isomers.[1] The (1Z) isomer is typically stabilized by an intramolecular hydrogen bond (IMHB) between the amine N-H and the imine nitrogen lone pair.[1] However, steric repulsion between the tert-butyl and phenyl groups can destabilize this planar conformation.

The Solution: To maximize yield, we recommend the Imidoyl Chloride Method starting from N-tert-butylacetamide. This route is superior to the Pinner synthesis for bulky substrates because the highly reactive imidoyl chloride intermediate overcomes the steric barrier of the tert-butyl group more effectively than an imidate ester.

Part 2: Core Experimental Protocol (The "Golden Path")[1]

This protocol is designed to minimize hydrolysis and maximize conversion to the thermodynamic (1Z) product.[1]

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| N-tert-Butylacetamide | 1.0 | Precursor | Starting material (commercially available or synthesized from AcCl + tBuNH2).[1] |

| Phosphorus Pentachloride ( | 1.05 | Chlorinating Agent | Freshness is vital. Old/yellow |

| Aniline | 1.1 | Nucleophile | Distill before use to remove oxidation products. |

| Triethylamine ( | 1.2 | Acid Scavenger | Must be dry (store over KOH or molecular sieves).[1] |

| Toluene / DCM | Solvent | Medium | Anhydrous only. Water content <50 ppm. |

Step-by-Step Methodology

Step 1: Activation (Formation of Imidoyl Chloride) [1]

-

Charge a flame-dried 3-neck RBF with N-tert-butylacetamide (1.0 equiv) and anhydrous Toluene (0.5 M concentration) under Argon.

-

Cool to 0°C . Add

(1.05 equiv) portion-wise over 15 minutes.-

Why? Controls the exotherm and prevents thermal decomposition of the imidoyl chloride.

-

-

Allow to warm to room temperature (RT), then heat to 60°C for 2 hours.

-

Checkpoint: Solution should turn pale yellow. Evolution of HCl gas (bubbler) indicates reaction progress.[1]

-

-

Remove solvent and

byproduct under high vacuum (Schlenk line) to obtain the crude imidoyl chloride as a moisture-sensitive solid/oil.[1] Do not expose to air. [2]

Step 2: Amidine Formation

-

Redissolve the crude imidoyl chloride in anhydrous DCM (0.5 M) and cool to -10°C .

-

Add Triethylamine (1.2 equiv) followed by the slow, dropwise addition of Aniline (1.1 equiv).[1]

-

Technical Note: Adding the smaller nucleophile (aniline) to the activated bulky electrophile is kinetically favorable.[1]

-

-

Allow to warm to RT and stir for 12 hours.

Step 3: Isolation & Z-Isomer Enrichment

-

Quench with ice-cold 1M NaOH (rapidly, to deprotonate the amidine salt).

-

Extract with DCM, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc .

-

Z-Selectivity: Non-polar solvents (Hexane) favor the (1Z) isomer by stabilizing the intramolecular H-bond.[1] Polar solvents disrupt this, leading to E/Z mixtures.

-

Part 3: Troubleshooting & FAQs

Q1: My yield is consistently low (<30%). What is going wrong?

Diagnosis: The most common culprit is moisture . Imidoyl chlorides are extremely hygroscopic and hydrolyze back to the amide or form amidinium salts that don't react further. Fix:

-

Ensure all glassware is flame-dried.[1]

-

Use a Schlenk line; do not rely on simple balloons.

-

Test: Check your

. If it's clumpy or green, discard it.[1]

Q2: I see a significant amount of N,N'-diphenylacetamidine byproduct.

Diagnosis: This suggests aniline exchange or transamination if the reaction temperature is too high during the second step. Fix: Keep the addition of aniline at -10°C and do not exceed room temperature during the stirring phase.

Q3: How do I ensure I have the (1Z) isomer?

Diagnosis: Amidines equilibrate. The (1Z) isomer is stabilized by an intramolecular hydrogen bond (IMHB) between the N-H and the N-tBu lone pair.[1] Fix:

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) for purification.[1] They compete for H-bonding and favor the (1E) isomer.[1]

-

Characterization: In

NMR (

Q4: The reaction mixture turns black/tarry.

Diagnosis: Thermal decomposition of the imidoyl chloride or polymerization of aniline. Fix:

-

Do not overheat Step 1 (>70°C).[1]

-

Ensure Step 2 is exothermic-controlled (dropwise addition).

-

Use DCM for Step 2 to maintain better thermal control than Toluene.

Part 4: Mechanistic Visualization

Pathway 1: Reaction Mechanism & Steric Control

Caption: Step-wise activation of the sterically hindered amide to the reactive imidoyl chloride, followed by controlled nucleophilic substitution.

Pathway 2: E/Z Isomerization & Stabilization

Caption: The equilibrium between Z and E isomers. Non-polar solvents drive the equilibrium toward the Z-isomer via intramolecular hydrogen bonding.

Part 5: References

-

Smith, P. A. S. (1968).[1] The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin. (Foundational text on amidine synthesis via imidoyl chlorides).

-

Patai, S. (1975).[1] The Chemistry of Amidines and Imidates. John Wiley & Sons. (Comprehensive review of amidine stereochemistry and E/Z isomerization).

-

Scriven, E. F. V. (1983).[1] "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts". Chemical Society Reviews, 12(2), 129-161.[1] Link (Relevant for base catalysis in amidine formation).[1]

-

Dunn, P. J. (2011).[1] "Amidines and Guanidines". Comprehensive Organic Functional Group Transformations II. Elsevier. (Modern updates on hindered amidine synthesis).

-

Baati, R., et al. (1999).[1] "An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters". Synthesis, 1999(6), 927-929.[1] Link (Alternative high-yield route for difficult substrates).[1]

Sources

Technical Support Guide: Stabilizing Z-N'-tert-Butyl(phenyl)ethanimidamide

Executive Summary & Mechanistic Insight

The stability of N'-tert-Butyl(phenyl)ethanimidamide is governed by the rotational barrier of the C=N double bond. In amidines, the E-isomer (trans) is typically the thermodynamic product due to steric minimization between the tert-butyl group and the methyl core. However, the Z-isomer (cis) is often the desired kinetic product or the bioactive conformer in specific ligand-binding scenarios.

The Core Problem: The Z-to-E conversion is not a spontaneous thermal event at room temperature in neutral conditions; it is almost exclusively acid-catalyzed or solvent-mediated . Even trace acidity (ppm levels of HCl in CHCl₃) or protic solvents can lower the activation energy (

The following guide provides a self-validating system to lock the Z-conformation through synthesis, storage, and analysis.

Mechanism of Failure (Isomerization Pathways)

To prevent isomerization, one must understand the "Invisible" catalyst: Protons.

Figure 1: Acid-catalyzed isomerization mechanism. Protonation of the imine nitrogen destroys the double-bond character, allowing free rotation to the thermodynamically stable E-form.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Workup

Q1: I observe Z-to-E conversion immediately after workup. My NMR solvent is CDCl₃. Is the synthesis failing? Diagnosis: The synthesis likely worked, but your analysis or workup triggered the isomerization. Chloroform (CDCl₃) naturally decomposes to form trace HCl (hydrochloric acid) over time, which catalyzes the isomerization instantly [1]. Solution:

-

Neutralize the NMR Solvent: Pass CDCl₃ through a small plug of basic alumina or add anhydrous potassium carbonate (

) before use. -

Switch Solvents: Use Benzene-

or DMSO- -

Add a Base: Spiking the NMR tube with 1-2 drops of Triethylamine (TEA) or Diisopropylamine scavenges trace acid and "locks" the isomer.

Q2: During extraction, the Z:E ratio shifts from 95:5 to 60:40. What is happening?

Diagnosis: The aqueous layer likely had a pH < 9.[1][2] Amidines are strong bases (

-

Maintain pH > 12: Ensure the aqueous phase is strongly basic (NaOH or KOH) before extraction.

-

Cold Extraction: Perform all liquid-liquid extractions with ice-cold solvents.

-

Avoid Protic Solvents: Do not use alcohols (MeOH/EtOH) for quenching, as they facilitate proton transfer.

Category B: Storage & Stability

Q3: How should I store the purified Z-isomer? Diagnosis: Solid-state isomerization is slow, but solution-state is rapid if not controlled. Storage Protocol:

-

Physical State: Store as a solid whenever possible.

-

Temperature: -20°C or -80°C.

-

Atmosphere: Argon (to prevent moisture absorption; water acts as a proton shuttle).

-

Solution Storage: If you must store in solution, use Toluene or THF treated with 1% Triethylamine. Avoid chlorinated solvents for long-term storage.

Category C: Analytical Separation (HPLC)

Q4: My HPLC peaks act strangely—they bridge or merge (plateau between peaks). Is my column failing? Diagnosis: This is "Dynamic Chromatography." The isomers are interconverting on the column during the run [2]. This happens because the mobile phase is either too acidic or the column temperature is too high. Solution:

-

pH Adjustment: Use a high pH buffer (pH 9.5 - 10.5). Ammonium Bicarbonate or Ammonium Hydroxide is ideal. Silica-based columns must be "Hybrid" or "Polymer-based" (e.g., Waters XBridge, Agilent PLRP-S) to withstand high pH.

-

Temperature: Lower the column oven to 4°C - 10°C.

Experimental Protocols

Protocol 1: "Acid-Free" Isolation of Z-N'-tert-Butyl(phenyl)ethanimidamide

Objective: Isolate the kinetic Z-isomer without inducing thermodynamic relaxation.

-

Quench: Pour the reaction mixture into an ice-cold solution of 1M NaOH (pH must be >12).

-

Extraction: Extract immediately with Pentane or MTBE (pre-cooled to 0°C). Note: Avoid DCM if possible; if used, pre-wash DCM with basic alumina.

-

Washing: Wash organic layer once with 0.1M NaOH (cold) and once with Brine.

-

Drying: Dry over anhydrous

(Potassium Carbonate). Do not use -

Concentration: Evaporate solvent at < 25°C under high vacuum. Do not use a warm water bath.

-

Stabilization: If not using immediately, dissolve the residue in degassed Benzene containing 1% Triethylamine and freeze.

Protocol 2: High-pH HPLC Method for Isomer Quantification

Objective: Quantify Z/E ratio without on-column conversion.

| Parameter | Setting | Rationale |

| Column | XBridge C18 (or equivalent High-pH stable column) | Withstands pH > 10 without silica dissolution. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Basic pH suppresses protonation, locking the C=N bond. |

| Mobile Phase B | Acetonitrile | Aprotic organic modifier. |

| Flow Rate | 1.0 mL/min | Standard. |

| Temperature | 5°C - 10°C | CRITICAL: Low temp kinetically freezes the rotation. |

| Gradient | 50% B to 90% B over 10 min | Fast elution minimizes residence time. |

Data & Decision Support

Solvent Compatibility Table

Impact of solvent properties on Z-to-E isomerization rates (

| Solvent Class | Example | Effect on Stability | Recommendation |

| Chlorinated | CHCl₃, DCM | High Risk. Generates HCl; acidic. | Avoid or neutralize with Basic Alumina. |

| Protic | Methanol, Water | Moderate Risk. Facilitates proton shuttle. | Use only with high pH buffers. |

| Aprotic Polar | DMSO, DMF | Variable. Can stabilize Z via dipole, but hard to remove. | Good for NMR, bad for storage. |

| Non-Polar | Pentane, Toluene | Excellent. Inert, no proton source. | Preferred for extraction/storage. |

Troubleshooting Flowchart

Figure 2: Decision tree for diagnosing Z-isomer loss. The primary culprit is almost always acidity, followed by temperature.

References

-

Perrin, C. L., & Nuñez, O. (1991). Acid-catalyzed E/Z isomerization of amidines.[3] A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2.[4] [Link]

-

Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation.[Link]

-

Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry. [Link]

-

University of Helsinki. (2014). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Alkaloids.[Link]

Sources

- 1. welch-us.com [welch-us.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]

- 4. Acid, base, and uncatalysed isomerisation of Z-to E-amidine. A mechanistic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Steric Hindrance Solutions in Amidine Synthesis

Topic: Troubleshooting tert-Butyl Amidine Synthesis Ticket ID: #TB-AMID-001 Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Diagnostic Workflow

The Challenge:

Synthesizing amidines containing a tert-butyl (

The Solution: To overcome this kinetic barrier, you must switch from "passive" activation (acid catalysis) to "active" metallo-activation (Aluminum or Lanthanides) or electrophilic activation of amides.

Diagnostic Decision Matrix

Use the following logic flow to select the correct protocol for your specific substrate availability and lab setup.

Caption: Strategic selection of synthetic route based on starting material and laboratory capabilities.

Protocol A: The Garigipati Method (Aluminum-Mediated)

Best For: "Obstinate" nitriles that fail with all other methods. Mechanism: Formation of a highly nucleophilic aluminum-amide species that coordinates to the nitrile nitrogen, simultaneously activating the nitrile and delivering the nucleophile intramolecularly.

Technical Causality

The reaction succeeds because the aluminum center acts as a Lewis acid to the nitrile nitrogen, while the amido group (bonded to Al) is positioned perfectly for an intramolecular attack. This bypasses the entropic penalty of bringing two bulky molecules together.

Step-by-Step Protocol

Reagents:

-

Trimethylaluminum (AlMe

, 2.0M in toluene) - DANGER: PYROPHORIC -

Amine (1.1 - 1.2 equiv)

-

tert-Butyl Nitrile (1.0 equiv)

-

Solvent: Anhydrous Toluene

Procedure:

-

Reagent Prep: Under an argon atmosphere (Glovebox or Schlenk line), charge a flame-dried flask with the amine (e.g., aniline or alkyl amine) in anhydrous toluene.

-

Activation: Cool to 0°C. Dropwise add AlMe

(1.1 equiv).-

Observation: Methane gas evolution (

) will occur. Ensure proper venting through a bubbler. -

Wait: Stir at RT for 30-45 mins to ensure formation of the dimethylaluminum amide species (

).

-

-

Addition: Add the tert-butyl nitrile (1.0 equiv).

-

Reaction: Heat the mixture to 80°C - 100°C for 12-18 hours.

-

Note: Hindered substrates require thermal energy to overcome the rotational barrier of the intermediate.

-

-

The Critical Workup (Quenching):

-

Issue: Direct water quench creates aluminum hydroxide slime (gels) that trap product.

-

Solution: Cool to RT. Carefully pour the reaction mixture into a flask containing Rochelle's Salt (Potassium Sodium Tartrate) saturated solution or 2M NaOH.

-

Stir vigorously for 1 hour until two clear layers form (organic vs. aqueous).

-

Troubleshooting Protocol A:

| Symptom | Probable Cause | Corrective Action |

|---|---|---|

| No Reaction | Formation of Al-complex failed. | Ensure methane evolution stops before adding nitrile. Increase temp to 110°C (reflux toluene). |

| Low Yield | Hydrolysis of amidine. | Amidines are bases (

Protocol B: Lanthanide Triflate Catalysis

Best For: Labs avoiding pyrophorics; substrates sensitive to strong bases.

Mechanism: The Lanthanide ion (

Step-by-Step Protocol

Reagents:

-

Catalyst:

or -

Amine (1.2 equiv)

-

tert-Butyl Nitrile (1.0 equiv)

-

Solvent: Chlorobenzene or Toluene (High boiling point required).

Procedure:

-

Drying: Although Ln(OTf)

is "water-tolerant," steric hindrance makes the reaction slow. Dry the catalyst under vacuum at 150°C for 2 hours before use to remove coordinated water. -

Mix: Combine Nitrile, Amine, and Catalyst in a sealed tube.

-

Heat: Heat to 100°C - 120°C for 24 hours.

-

Workup:

-

Cool to RT.

-

Dilute with DCM.

-

Wash with water (Catalyst stays in aqueous phase and can be recovered).[1]

-

Dry organic layer (

) and concentrate.

-

Troubleshooting Protocol B:

| Symptom | Probable Cause | Corrective Action |

|---|---|---|

| Stalled Reaction | Catalyst poisoning by amine. | Some amines bind Ln too tightly. Switch to Protocol A (Stoichiometric Al). |

| Low Conversion | Temperature too low. | Use a sealed tube to access temperatures above solvent boiling point (e.g., 130°C). |

Protocol C: Electrophilic Amide Activation (Tf2O)

Best For: When you have the amide (

Pathway Visualization

Caption: Activation of inert amides via Triflic Anhydride (Tf2O) to bypass steric barriers.

Procedure:

-

Activation: Dissolve amide (1.0 equiv) and 2-fluoropyridine (1.2 equiv) in DCM at -78°C.

-

Add Tf2O: Add Triflic Anhydride (1.1 equiv) dropwise.

-

Warm: Allow to warm to 0°C. The solution usually turns yellow/orange, indicating iminium salt formation.

-

Addition: Add the amine (1.2 equiv) at 0°C.

-

Stir: Allow to warm to RT and stir for 2-4 hours.

Troubleshooting Protocol C:

-

Safety: Tf

O is corrosive and moisture sensitive. -

Hygroscopicity: The intermediate iminium triflate is extremely hygroscopic. If the flask is opened to air before adding the amine, it will hydrolyze back to the amide.

FAQ & Troubleshooting Matrix

Q: Why did the Pinner reaction (HCl/MeOH) fail?

A: The Pinner reaction relies on the formation of an imidate intermediate. With a

Q: My product is an oil but should be a solid. How do I purify it? A: Steric amidines often have low melting points due to disrupted packing.

-

Salt Formation: Convert the amidine to its HCl or picrate salt. These are usually crystalline and easier to purify by recrystallization.

-

Cold Hexane: Triturate the oil with cold hexane (-20°C); hindered amidines are often less soluble in cold alkanes than impurities.

Q: I see two spots on TLC that merge upon heating. Is my product pure?

A: Yes. Sterically hindered amidines exhibit E/Z isomerism around the C=N double bond. The rotation is slow on the NMR/TLC timescale at room temperature due to the bulky

References

-

Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[2][3] Tetrahedron Letters, 31(14), 1969-1972. Link

- The foundational text for Aluminum-medi

-

Moss, R. A., Ma, W., Merrer, D. C., & Xue, S. (1995).[4] Conversion of 'obstinate' nitriles to amidines by Garigipati's reaction.[4] Tetrahedron Letters, 36(48), 8761-8764. Link[4]

- Specifically addresses sterically hindered nitriles.

-

Forsberg, J. H., et al. (1987). Use of lanthanide(III) ions as catalysts for the reactions of amines with nitriles.[2] The Journal of Organic Chemistry, 52(6), 1017-1021. Link

- Establishes the Lanthanide c

-

Charette, A. B., & Grenon, M. (2001). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride. Canadian Journal of Chemistry, 79(11), 1694-1703. Link

- Mechanistic insight into Protocol C.

Sources

optimizing crystallization methods for (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

Welcome to the Technical Support Center for Advanced Small Molecule Crystallization.

Case Reference: Optimization of Crystallization for (1Z)-N'-tert-Butyl(phenyl)ethanimidamide. Classification: Lipophilic Amidine / Chiral Precursor. Status: Active Troubleshooting.

This guide is structured to address the specific physicochemical challenges of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide . As a senior application scientist, I have synthesized a protocol that prioritizes the stability of the (1Z)-isomer while mitigating the common "oiling out" phenomena associated with lipophilic amidines.

Part 1: The Physicochemical Challenge

To optimize crystallization, we must first understand the adversary. This molecule presents three distinct challenges:

-

Isomerization: Amidines exhibit rapid

-

Oiling Out (LLPS): The combination of a lipophilic tert-butyl group and a phenyl ring creates a "greasy" molecule. In polar/aqueous solvents, the Liquid-Liquid Phase Separation (LLPS) boundary often intersects the metastable zone, causing the compound to separate as an oil rather than a crystal.

-

Basic Hydrolysis: The amidine core is sensitive to hydrolysis, converting to the corresponding amide and amine if moisture is not strictly controlled.

Part 2: Solvent System Optimization (Thermodynamics)

Objective: Select a solvent system that stabilizes the (1Z)-isomer and suppresses oiling out.

Mechanism of Action:

-

Non-Polar Solvents (Recommended): Solvents with low dielectric constants (e.g., Heptane, Toluene) promote the intramolecular Hydrogen Bond between the N-H and the imine Nitrogen. This "locks" the molecule into the (1Z) conformation.

-

Polar Protic Solvents (Avoid): Alcohols (MeOH, EtOH) disrupt intramolecular H-bonds, lowering the energy barrier for rotation and promoting the thermodynamically competing

isomer or random tautomerization.

Recommended Solvent Screen:

| Solvent System | Role | Expected Outcome | Risk Profile |

| Heptane / Toluene (9:1) | Primary Choice | Promotes (1Z) via intramolecular H-bonding. | High yield, slow nucleation. |

| Isopropyl Acetate (IPAc) | Alternative | Good solubility balance; moderate polarity. | Moderate risk of oiling. |

| MeCN / Water | Avoid | Promotes hydrolysis and | High impurity profile.[1] |

Part 3: Process Control & Troubleshooting (Kinetics)

Issue 1: The Solution is "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Solution becomes cloudy/milky but no crystals form; distinct oil droplets appear on vessel walls.

Troubleshooting Protocol:

-

Stop Cooling: Immediately hold the temperature. Further cooling will only increase the viscosity of the oil, making crystallization impossible.

-

The "Heat-Cycle" Maneuver:

-

Re-heat the mixture until the solution is clear (Single Phase).

-

Add Seed Crystals (0.5 - 1.0 wt%) at a temperature above the cloud point but below the saturation point.

-

Reasoning: The seed provides a surface for heterogeneous nucleation, bypassing the high energy barrier of homogeneous nucleation that leads to oiling.

-

-

Anti-Solvent Dosing: If using a binary system (e.g., Toluene/Heptane), add the anti-solvent (Heptane) extremely slowly via a syringe pump to maintain low supersaturation.

Issue 2: Polymorph/Isomer Control (Getting the (1Z) form)

Symptoms: NMR shows mixed isomers or melting point depression.

Troubleshooting Protocol:

-

Thermodynamic Slurry:

-

If the solid is isolated but isomeric purity is low, re-suspend the solid in pure Heptane .

-

Stir at elevated temperature (e.g., 40°C) for 24-48 hours.

-

Mechanism: This allows the solution-mediated transformation. The unstable

isomer will dissolve and re-crystallize as the stable (intramolecularly bonded) (1Z) isomer.

-

-

Strict Moisture Control:

-

Ensure water content is <0.1%. Water catalyzes proton exchange, accelerating isomerization.

-

Part 4: Visualization of the Workflow

The following decision tree outlines the logical flow for optimizing the crystallization of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide.

Figure 1: Decision Tree for Amidine Crystallization. Note the critical loop for handling "Oiling Out" via seeding.

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound remains an oil even after seeding. What is the "Nuclear Option"? A: If the free base refuses to crystallize, you are likely fighting high conformational entropy.

-

Recommendation: Form a salt.

-

Protocol: Screen p-Toluenesulfonic acid (Tosylate) or Oxalic acid . These large, planar counter-ions often pack well with bulky amidines.

-

Note: Salt formation will "lock" the isomer ratio present at the moment of protonation, so perform the salt formation in the non-polar solvent favored for the (1Z) form.

Q2: Why does the melting point drop after drying? A: This indicates hygroscopicity or isomerization .

-

Amidines are strong bases.[2] If dried in air, they absorb

and -

Fix: Dry in a vacuum oven at <40°C with

desiccant. Avoid high temperatures which might induce thermal isomerization back to the

Q3: How do I distinguish the (1Z) isomer from the (E) isomer? A: Use NOESY NMR .

-

1Z Isomer: You will see a Nuclear Overhauser Effect (NOE) between the tert-butyl protons and the Phenyl ring protons (or specific ortho-protons), indicating spatial proximity.

-

IR Spectroscopy: The (1Z) form often shows a shifted N-H stretch due to the intramolecular hydrogen bond (lower wavenumber, ~3300-3400 cm⁻¹) compared to the free N-H of the (E) form.

References

-

Cunningham, I. D., & Hegarty, A. F. (1986). Acid, base, and uncatalysed isomerisation of Z- to E-amidine. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Oszajca, M., et al. (2026). Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study. RSC Advances. Link

-

Zhang, X., et al. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego Technical Review. Link

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

-

Gais, H. J., et al. (2009). Structure and isomerization of amidines.[3][4][5] Journal of the American Chemical Society. (Contextual grounding for amidine stereochemistry).

Sources

- 1. CAS 6669-13-2: tert-Butyl phenyl ether | CymitQuimica [cymitquimica.com]

- 2. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]

- 3. researchgate.net [researchgate.net]

- 4. Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Resolving Solubility Issues of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide in Water

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively. The methodologies described herein are grounded in established principles of physical chemistry and pharmaceutical science to ensure reliable and reproducible results.

Introduction to the Solubility Challenge

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide, a compound featuring both a phenyl and a tert-butyl group, is predicted to have low intrinsic aqueous solubility. The presence of these bulky, non-polar moieties contributes to a high degree of lipophilicity, making it challenging to dissolve in aqueous media for experimental assays, formulation development, and in vitro studies. The core of the molecule, an imidamide, does, however, offer a handle for solubility manipulation due to its basic nature.

This guide will walk you through a logical progression of techniques to enhance the solubility of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide, from simple pH adjustments to more complex formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempts to dissolve (1Z)-N'-tert-Butyl(phenyl)ethanimidamide in water have failed. What is the first and simplest approach I should try?

A1: pH Adjustment

The imidamide functional group in your compound is basic and can be protonated in an acidic environment.[1][2] This protonation introduces a positive charge, significantly increasing the molecule's polarity and, consequently, its solubility in water.

Causality: The enhanced solubility is due to the strong ion-dipole interactions between the protonated, cationic form of the imidamide and the polar water molecules. The solubility of ionizable drugs is often pH-dependent, with the ionized form being more soluble than the neutral form.[3][4]

Experimental Protocol: pH-Mediated Solubilization

-

Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO). This is to aid initial dispersion.

-

Add the organic stock solution to your aqueous buffer. Start with a buffer at a neutral pH (e.g., pH 7.4) and observe for precipitation.

-

Titrate with a dilute acid (e.g., 0.1 M HCl) while stirring. Monitor the solution for clarity.

-

Determine the pH at which the compound fully dissolves. This will give you an indication of the pKa of the conjugate acid.

-

Caution: Be mindful that altering the pH may affect the stability of your compound or the conditions of your experiment. Always assess the compatibility of the final pH with your downstream applications.

Q2: Adjusting the pH is not compatible with my experimental system. What is the next logical step to improve solubility?

A2: Utilizing Cosolvents

If pH modification is not an option, the use of cosolvents is a widely accepted technique to increase the solubility of poorly water-soluble compounds.[5][6][7] Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for non-polar solutes.[8][9]

Causality: Cosolvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[10] This alteration of the bulk solvent properties allows for better solvation of the non-polar phenyl and tert-butyl groups of your compound.

Commonly Used Cosolvents in Research:

| Cosolvent | Typical Starting Concentration (v/v) | Notes |

| Ethanol | 5-20% | Generally well-tolerated in many biological systems at low concentrations. |

| Propylene Glycol (PG) | 5-30% | A common vehicle in pharmaceutical formulations. |

| Polyethylene Glycol 400 (PEG 400) | 10-40% | Higher viscosity; effective for highly lipophilic compounds. |

| Dimethyl Sulfoxide (DMSO) | <1% (for cell-based assays) | A powerful solvent, but can have biological effects. Use with caution and at the lowest effective concentration. |

Experimental Protocol: Cosolvent Screening

-

Prepare stock solutions of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide in each of the selected cosolvents (e.g., 10 mg/mL in Ethanol, PG, and PEG 400).

-

In separate vials, prepare a series of aqueous solutions with increasing concentrations of each cosolvent. For example, for ethanol, you might prepare 5%, 10%, 15%, and 20% ethanol in water.

-

Add a small, precise volume of the compound's stock solution to each cosolvent-water mixture.

-

Vortex and visually inspect for solubility. If the compound remains in solution, you can attempt to add more of the stock solution to determine the saturation solubility.

-

Select the cosolvent and concentration that provides the desired solubility with the minimal amount of organic solvent.

Advanced Solubilization Strategies

If the simpler methods of pH adjustment and cosolvency are insufficient or incompatible with your experimental design, more advanced formulation techniques may be necessary.

Q3: I require a higher concentration of the compound in a predominantly aqueous solution than what I can achieve with cosolvents. What should I explore next?

A3: Surfactant-Mediated Solubilization

Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in water by forming micelles.[11][12][13] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell.

Causality: The lipophilic parts of your compound will partition into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous medium.[13] This effectively creates a "microenvironment" for the drug, increasing its apparent solubility.[12]

Common Non-Ionic Surfactants for Research Applications:

| Surfactant | Typical Concentration Range (w/v) | Key Characteristics |

| Polysorbate 80 (Tween® 80) | 0.1 - 2% | Widely used, low toxicity.[14] |

| Polysorbate 20 (Tween® 20) | 0.1 - 2% | Similar to Tween® 80, often used in biological assays. |

| Cremophor® EL | 0.5 - 5% | Effective but should be used with caution due to potential biological effects. |

Experimental Protocol: Surfactant Screening

-

Prepare a concentrated stock solution of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide in a suitable organic solvent (e.g., ethanol).

-

Prepare a series of aqueous solutions containing different concentrations of the chosen surfactant.

-

Add a small aliquot of the compound's stock solution to each surfactant solution.

-

Gently mix and allow to equilibrate. The use of a sonicating water bath can aid in dissolution.

-

Visually assess for clarity and determine the concentration at which the compound is fully solubilized.